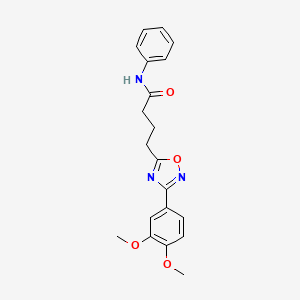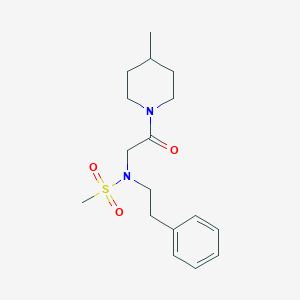
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide, also known as CX546, is a drug compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors in the brain, which are responsible for synaptic plasticity and memory formation. CX546 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
作用机制
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a critical role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide enhances the activity of the receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and physiological effects:
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide has been shown to have a number of biochemical and physiological effects, including increased synaptic plasticity, enhanced long-term potentiation, and improved memory formation. It has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function.
实验室实验的优点和局限性
One advantage of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide in lab experiments is its ability to enhance cognitive function and improve memory, which can be useful in studying the mechanisms underlying these processes. However, one limitation is that 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide has been shown to have varying effects depending on the dose and duration of treatment, which can make it difficult to interpret results.
未来方向
There are several potential future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide, including:
1. Further investigation of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Development of more potent and selective ampakines that can target specific subtypes of AMPA receptors.
3. Investigation of the long-term effects of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide on synaptic plasticity and memory formation.
4. Exploration of the potential use of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide in combination with other drugs for the treatment of neurological disorders.
5. Investigation of the potential use of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide as a cognitive enhancer in healthy individuals.
In conclusion, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide is a promising drug compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Its ability to enhance cognitive function and improve memory makes it a valuable tool for studying the mechanisms underlying these processes. Further research is needed to fully understand the potential of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide and to develop more potent and selective ampakines for therapeutic use.
合成方法
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide involves several steps, including the reaction of 4-chloroaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-(cyclohexylamino)-1-propanol to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance cognitive function, improve memory, and increase synaptic plasticity in animal models.
属性
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-14-11-9-13(10-12-14)18-21-17(24-22-18)8-4-7-16(23)20-15-5-2-1-3-6-15/h9-12,15H,1-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEHNYYDLYTJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

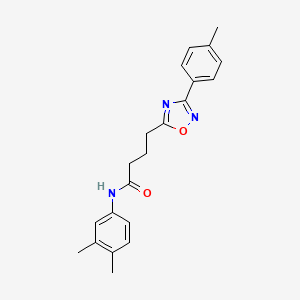


![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688617.png)
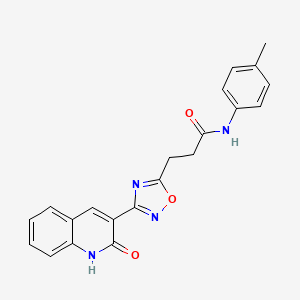
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7688634.png)
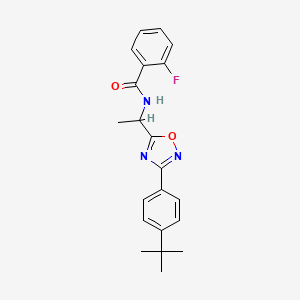
![N-(4-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7688656.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7688680.png)
![(E)-N'-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688686.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7688690.png)
